N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran core structure, which is a fused aromatic system consisting of a benzene ring and a furan ring. The presence of a thiophene moiety and a hydroxypropyl group attached to the benzofuran core imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzofuran core. One common approach is to first synthesize the thiophene derivative through a cyclization reaction of appropriate precursors, followed by the introduction of the hydroxypropyl group. The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a diketone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include the use of catalysts to improve reaction efficiency and the implementation of purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield hydroxylated derivatives or fully reduced alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit the growth of various pathogens and cancer cells.
Medicine: In the field of medicine, this compound is being explored for its therapeutic potential. It has been investigated for its use in treating infections, inflammation, and certain types of cancer. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in material science and drug discovery.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being targeted.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid and its derivatives.
Benzofuran Derivatives: Other benzofuran-based compounds, such as 1-benzofuran-2-carboxylic acid and its derivatives.
Hydroxypropyl Compounds: Compounds with hydroxypropyl groups, such as hydroxypropyl cellulose.
Uniqueness: N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core, a thiophene moiety, and a hydroxypropyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-21-14)10-17-15(18)13-9-11-5-2-3-6-12(11)20-13/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUWDNMTZOLYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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